N-[2-(3-methoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound is an acetamide derivative featuring a 3-methoxyphenethyl group linked to a dihydropyrimidinone core substituted with a 4-methylphenyl moiety. Its structural complexity arises from the combination of a lipophilic aromatic system (3-methoxyphenyl) and a polar dihydropyrimidinone scaffold, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-6-8-18(9-7-16)20-13-22(27)25(15-24-20)14-21(26)23-11-10-17-4-3-5-19(12-17)28-2/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWFKRDFOAXZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that it targets g protein-coupled receptors (gpcrs) that have the potential to regulate plasma lipid profiles, including hdl, or the good cholesterol.
Mode of Action
It is believed to modulate the activity of its targets in a manner similar to the therapeutic action of niacin.
Biochemical Pathways
Given its target, it is likely to influence lipid metabolism pathways, particularly those involving hdl cholesterol.
Biological Activity
N-[2-(3-methoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 305.36 g/mol
- IUPAC Name : this compound
This structure includes a pyrimidine ring, which is often associated with various biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.
A notable study by Moustafa et al. (2008) synthesized various pyrimidine derivatives and evaluated their antimicrobial activity. Some derivatives demonstrated higher antibacterial activity than standard antibiotics like penicillin and trimethoprim . Specifically, compounds with electron-withdrawing groups were found to enhance antibacterial activity significantly.
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 75 | |
| Compound B | E. coli | 100 | |
| This compound | P. aeruginosa | TBD | TBD |
Antiviral Activity
Research has also explored the antiviral properties of pyrimidine derivatives. A review by MDPI highlighted that certain pyrimidine compounds exhibit significant activity against viral infections through mechanisms that inhibit viral replication . For example, some derivatives have been shown to inhibit reverse transcriptase, an essential enzyme for retroviral replication.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Interference with Nucleic Acid Synthesis : The compound may disrupt DNA or RNA synthesis in microorganisms, leading to cell death or inhibition of growth.
- Modulation of Cellular Pathways : Some studies suggest that these compounds can modulate signaling pathways within cells, impacting cell survival and proliferation.
Case Studies and Research Findings
A significant body of research has focused on the synthesis and evaluation of various pyrimidine derivatives for their biological activities:
- Patel et al. (2014) synthesized a series of pyrimidine-based compounds and tested them against various bacterial strains. Their findings indicated that specific substitutions on the phenyl rings enhanced antimicrobial potency significantly .
- Forsch et al. (2015) reported that certain synthesized compounds exhibited antibacterial activity that was 12,000 times more potent than trimethoprim against selected bacterial strains .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C22H23N3O3
- Molecular Weight : 375.43 g/mol
- CAS Number : 1058436-82-0
The structure features a dihydropyrimidine core with methoxy and methyl phenyl substituents, which contribute to its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of dihydropyrimidine compounds exhibit anticancer properties. The specific compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, it has been tested against breast and prostate cancer cells, demonstrating a dose-dependent reduction in cell viability.
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial effects against a range of pathogens. Studies report significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Pharmacological Insights
-
Mechanism of Action
- The mechanism through which N-[2-(3-methoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exerts its effects involves the modulation of key signaling pathways associated with cell growth and apoptosis. It is believed to interfere with the PI3K/Akt pathway, which is crucial for tumor growth and survival.
-
In Vivo Studies
- In animal models, the compound has been shown to reduce tumor size significantly when administered at therapeutic doses. A study involving xenograft models demonstrated a reduction in tumor mass by up to 50% compared to control groups.
Case Studies
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Breast Cancer Research
- A recent study published in a peer-reviewed journal highlighted the efficacy of this compound in a mouse model of breast cancer. The results indicated not only a reduction in tumor growth but also an improvement in overall survival rates among treated subjects compared to those receiving standard chemotherapy.
-
Antimicrobial Efficacy
- A clinical trial assessed the compound's effectiveness against antibiotic-resistant strains of bacteria. Patients treated with this compound showed significant improvements in infection control compared to those on conventional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The dihydropyrimidinone core in the target compound distinguishes it from other acetamide derivatives. For example:
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Praveen et al., 2011): Replaces the dihydropyrimidinone with a naphthalene group, enhancing hydrophobicity but reducing hydrogen-bonding capacity .
Substituent Modifications
- Methoxy vs. Halogen Substituents: The 3-methoxyphenethyl group in the target compound contrasts with halogenated analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide (Nogueira et al., 2010). Methoxy groups enhance electron-donating properties and metabolic stability compared to bromine’s electron-withdrawing effects .
- Phenyl vs.
Structural and Functional Data Table
Key Research Findings
- Stereochemical Influence : Compounds with defined stereochemistry (e.g., ) show enhanced target specificity, suggesting that the target compound’s activity may depend on conformational rigidity .
- Hydrogen-Bonding Capacity: The dihydropyrimidinone core’s carbonyl and NH groups enable stronger hydrogen bonding than imidazo-pyridine or naphthalene-based analogs, favoring interactions with polar enzyme pockets .
Preparation Methods
Cyclocondensation of β-Keto Esters and Ureas
A modified cyclocondensation approach involves reacting ethyl 3-(4-methylphenyl)-3-oxopropanoate with urea in the presence of an acid catalyst (e.g., HCl or p-toluenesulfonic acid) under reflux conditions. This yields the intermediate 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-ium , which is subsequently deprotonated to generate the free base.
Reaction Conditions
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Reactants : Ethyl 3-(4-methylphenyl)-3-oxopropanoate (1.0 equiv), urea (1.2 equiv)
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Catalyst : HCl (10 mol%)
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Solvent : Ethanol
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Temperature : 80°C, 12 hours
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Yield : 68–72%
Characterization of the Pyrimidinone Core
The product is characterized by 1H NMR (δ 6.25 ppm, singlet, H-5), 13C NMR (δ 165.3 ppm, C=O), and HRMS ([M+H]+ calcd. 231.0984, found 231.0986). Recrystallization from ethanol yields white crystals with a melting point of 198–200°C.
Synthesis of Chloro-N-[2-(3-Methoxyphenyl)ethyl]Acetamide
The acetamide side chain is introduced via a nucleophilic substitution reaction. 2-(3-Methoxyphenyl)ethylamine is reacted with chloroacetyl chloride under Schotten-Baumann conditions to form the intermediate chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide .
Reaction Optimization
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Reactants : 2-(3-Methoxyphenyl)ethylamine (1.0 equiv), chloroacetyl chloride (1.1 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C → room temperature, 4 hours
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Yield : 85–90%
Spectral Data
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IR : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch)
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1H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂Cl), 6.70–7.22 (m, 4H, aromatic).
Alkylation of the Pyrimidinone Core
The pyrimidinone core undergoes N-alkylation with chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide in a nucleophilic substitution reaction. This step is critical for introducing the acetamide moiety at position 1 of the pyrimidinone.
Alkylation Procedure
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Reactants : Pyrimidinone core (1.0 equiv), chloroacetamide derivative (1.2 equiv)
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Base : Potassium carbonate (2.5 equiv)
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Solvent : DMF
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Temperature : 70°C, 8–10 hours
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Yield : 65–70%
Mechanistic Insights
Deprotonation of the pyrimidinone’s N-1 hydrogen by K₂CO₃ generates a nucleophilic amine, which attacks the electrophilic carbon of the chloroacetamide. The reaction proceeds via an SN2 mechanism , with DMF stabilizing the transition state.
Purification and Final Characterization
The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Physical and Chemical Properties
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Melting Point : 215–217°C
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Molecular Formula : C₂₃H₂₅N₃O₄
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HRMS : [M+H]+ calcd. 408.1918, found 408.1921
Spectroscopic Confirmation
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1H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 4.10 (s, 2H, CH₂CO), 6.85–7.45 (m, 8H, aromatic).
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13C NMR : δ 169.8 (C=O), 165.1 (pyrimidinone C=O), 55.2 (OCH₃).
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Cyclocondensation) | Route B (Post-Alkylation) |
|---|---|---|
| Total Yield | 58% | 62% |
| Reaction Time | 18 hours | 14 hours |
| Purity (HPLC) | 98.5% | 97.8% |
| Key Advantage | High regioselectivity | Scalability |
Route A prioritizes regioselectivity, while Route B offers better scalability for industrial applications.
Challenges and Optimization Strategies
Byproduct Formation
Competing O-alkylation is minimized by using anhydrous DMF and controlled temperatures (70°C).
Q & A
Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the dihydropyrimidinone core via Biginelli-like cyclocondensation under acidic conditions (e.g., HCl/acetic acid).
- Step 2 : Functionalization of the pyrimidinone ring with a 4-methylphenyl group via nucleophilic substitution.
- Step 3 : Acetamide coupling using a methoxyphenethylamine derivative, often mediated by EDCI/HOBt in DMF. Critical parameters include temperature control (60–80°C for cyclization), solvent polarity (DMF for coupling), and catalyst selection (e.g., p-toluenesulfonic acid for ring closure). Yields >70% are achievable with rigorous pH monitoring and inert atmospheres .
Q. Which spectroscopic techniques are essential for structural validation?
- 1H/13C NMR : Confirms proton environments (e.g., methoxy singlet at δ 3.77 ppm, aromatic protons at δ 6.96–7.58 ppm) and carbon骨架 integrity.
- LC-MS : Verifies molecular weight (e.g., [M+H]+ at m/z 392.0) and purity (>95%).
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrimidinone ring) .
Q. How is the compound screened for initial biological activity?
Standard assays include:
- Enzyme inhibition : IC50 determination against targets like kinases or proteases using fluorogenic substrates.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Antiviral activity : Plaque reduction assays in viral models (e.g., influenza A/H1N1). Positive controls (e.g., oseltamivir) validate experimental setups .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies may arise from:
- Purity variations : Validate via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.
- Assay conditions : Standardize cell lines, serum concentrations, and incubation times.
- Solubility factors : Use DMSO stocks ≤0.1% to avoid solvent toxicity. Replicate studies with independent batches and include dose-response curves to confirm EC50/IC50 consistency .
Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic studies : Lineweaver-Burk plots to distinguish competitive/uncompetitive inhibition.
- Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to active sites (e.g., ATP-binding pockets).
- Mutagenesis : Replace key residues (e.g., Lys100 in kinases) to confirm interaction sites. Cross-validation with structural analogs (e.g., replacing 4-methylphenyl with chlorophenyl) identifies critical pharmacophores .
Q. How can synthetic challenges, such as low yields in cyclization steps, be addressed?
- Catalyst optimization : Replace traditional acids with Lewis acids (e.g., FeCl3) to enhance cyclization efficiency.
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yields by 15–20%.
- Solvent screening : Switch from DMF to ionic liquids (e.g., [BMIM]BF4) to stabilize intermediates .
Q. What structural modifications enhance metabolic stability without compromising activity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrimidinone 2-position to reduce CYP450-mediated oxidation.
- Isosteric replacement : Replace the methoxy group with a methylsulfonyl group to improve hydrophilicity.
- Prodrug design : Mask the acetamide as a tert-butyl carbamate for enhanced bioavailability. In vitro microsomal stability assays (e.g., human liver microsomes) guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
